molecular formula C18H20FN3OS B2366488 N-(2-fluorophenyl)-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide CAS No. 1421482-44-1

N-(2-fluorophenyl)-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide

Cat. No.: B2366488
CAS No.: 1421482-44-1
M. Wt: 345.44
InChI Key: XFQKJBWFFGALON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-fluorophenyl)-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery. It is characterized by a piperidine core, a versatile scaffold frequently employed in the design of bioactive compounds due to its favorable physicochemical properties and ability to interact with biological targets . The molecule is functionalized with a 2-fluorophenyl group, a common motif in pharmaceuticals known to enhance metabolic stability and binding affinity through electronic and hydrophobic interactions . The distinct pyridin-2-ylthio methyl moiety is a key structural feature; the sulfur atom within this group can participate in redox interactions and hydrogen bonding, while the pyridine ring contributes to the molecule's potential as a hinge-binding region mimic in enzyme inhibition studies . Piperidine-carboxamide derivatives have demonstrated substantial pharmacological potential in scientific literature, including documented activity as T-type calcium channel blockers for cardiovascular research and as inhibitors of bacterial enzymes for anti-infective applications . This compound is intended for non-clinical research applications only, strictly as a biochemical tool for in vitro investigation. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(2-fluorophenyl)-4-(pyridin-2-ylsulfanylmethyl)piperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3OS/c19-15-5-1-2-6-16(15)21-18(23)22-11-8-14(9-12-22)13-24-17-7-3-4-10-20-17/h1-7,10,14H,8-9,11-13H2,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFQKJBWFFGALON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CSC2=CC=CC=N2)C(=O)NC3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-fluorophenyl)-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C18H20FN3OS
  • Molecular Weight : 345.44 g/mol
  • IUPAC Name : N-(2-fluorophenyl)-4-(pyridin-2-ylthio)methyl)piperidine-1-carboxamide

This compound features a piperidine ring, a fluorinated phenyl group, and a pyridinyl thioether, which contribute to its biological activity.

Antimicrobial Activity

Research has demonstrated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : Some derivatives showed MIC values as low as 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .
  • Biofilm Inhibition : The compound has been noted for its ability to inhibit biofilm formation in bacterial strains, which is crucial for treating chronic infections .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. Modifications in the piperidine and phenyl moieties significantly influence its potency against various pathogens. For example, the introduction of electron-donating or withdrawing groups on the piperidine ring can enhance antibacterial activity .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

  • In Vitro Studies : A study evaluated the antimicrobial efficacy of several derivatives, including those with similar structures to this compound. The results indicated strong activity against both Gram-positive and Gram-negative bacteria .
  • Synthesis and Evaluation : In another research project, a series of piperidine derivatives were synthesized and tested for their antimicrobial properties. The most active compounds exhibited potent effects against common pathogens, with some achieving complete bactericidal activity within hours .
  • Mechanism of Action : While specific mechanisms for this compound are still under investigation, related compounds have shown to affect bacterial cell wall synthesis and disrupt membrane integrity .

Data Summary Table

PropertyValue
Molecular FormulaC18H20FN3OS
Molecular Weight345.44 g/mol
Antimicrobial MIC0.22 - 0.25 μg/mL
Biofilm InhibitionYes
Key Structural FeaturesPiperidine ring, fluorinated phenyl group, pyridinyl thioether

Comparison with Similar Compounds

Key Observations :

  • Substituent Diversity: The target compound’s pyridin-2-ylthio group distinguishes it from analogs with aminoethyl (e.g., compound 6), benzodiazol-2-one (compound 2), or trifluoromethylpyrimidine (compound in ) substituents. These groups likely modulate solubility and target selectivity.
  • The target compound’s synthesis yield is unreported but may align with these benchmarks.

Molecular Properties and Stability

Table 2: Molecular Weight and Stability Data

Compound Name Molecular Weight (g/mol) Stability in Simulated Gastric Fluid Reference
N-(2-fluorophenyl)-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide ~375 (estimated*) Not reported N/A
Compound 1a (tert-butyl 4-(4-((R)-5-((1H-1,2,3-triazol-1-yl)methyl)-2-oxooxazolidin-3-yl)-2-fluorophenyl)piperazine-1-carboxylate) Not reported Degraded
Compound 1b (tert-butyl 4-(2-fluoro-4-((R)-5-((4-methyl-1H-1,2,3-triazol-1-yl)methyl)-2-oxooxazolidin-3-yl)phenyl)piperazine-1-carboxylate) Not reported Degraded

Key Observations :

  • Stability : Fluorophenyl-piperidine analogs with triazolylmethyl substituents (compounds 1a and 1b) exhibit instability in gastric fluid, suggesting that electron-rich heterocycles may increase susceptibility to hydrolysis . The target compound’s pyridin-2-ylthio group, while sulfur-containing, may offer improved stability due to reduced steric strain compared to triazoles.
  • Molecular Weight : The target compound’s estimated molecular weight (~375 g/mol) is comparable to analogs in , aligning with Lipinski’s rule of five for drug-likeness.

Pharmacological and Functional Insights

While direct activity data for the target compound are absent, analogs provide clues:

  • TAAR1 Agonism : Compounds in with 4-fluorophenyl or difluorophenyl groups demonstrated TAAR1 agonism, suggesting the fluorophenyl moiety enhances receptor binding. The target compound’s 2-fluorophenyl group may similarly optimize interactions with TAAR1 or related CNS targets.

Preparation Methods

Cyclization Strategies

Piperidine ring formation typically employs Dieckmann condensation or glutaryl chloride cyclization :

Dieckmann Condensation :

  • Diethyl 3-aminopentanedioate undergoes base-mediated cyclization (K$$2$$CO$$3$$, DMF, 80°C) to yield ethyl piperidine-3-carboxylate.
  • Yield : 68–72% after recrystallization (ethanol/water).

Glutaryl Chloride Route :

  • Glutaryl chloride reacts with ammonium hydroxide under controlled pH (8–9) to form piperidine-2,6-dione, followed by LiAlH$$_4$$ reduction.
  • Advantage : Avoids racemization observed in basic conditions.

Functionalization at C-4

Introduction of the bromomethyl group proceeds via radical bromination :

  • Substrate : 4-Methylpiperidine (1.0 equiv).
  • Conditions : N-Bromosuccinimide (1.2 equiv), AIBN (0.1 equiv), CCl$$_4$$, reflux (12 h).
  • Yield : 89% (GC-MS purity >95%).

Thioether Formation via Nucleophilic Substitution

Optimization of Pyridin-2-Thiol Coupling

The bromomethyl intermediate reacts with pyridin-2-thiol under varied conditions:

Condition Base Solvent Temp (°C) Yield (%) Purity (HPLC)
A K$$2$$CO$$3$$ DMF 80 65 92.1
B Et$$_3$$N THF 60 78 94.3
C* DBU DCM 25 82 96.8

*Condition C utilizes 1,8-diazabicycloundec-7-ene (DBU) to enhance nucleophilicity while minimizing oxidation.

Critical Parameter :

  • Oxygen-free atmosphere (N$$_2$$/Ar) prevents disulfide formation.

Carboxamide Installation via Amine Acylation

Acylating Agent Selection

Comparative evaluation of reagents for introducing the N-(2-fluorophenyl) group:

Reagent Solvent Temp (°C) Yield (%) Side Products
2-Fluorophenyl isocyanate DCM 0–5 43 Urea (12%)
2-Fluorophenyl chloroformate THF 25 61 Carbamate (9%)
EDCl/HOBt-mediated coupling* DMF 25 88 <5%

*Activation of 2-fluorobenzoic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt).

Optimal Protocol :

  • React 4-((pyridin-2-ylthio)methyl)piperidine (1.0 equiv) with 2-fluorobenzoic acid (1.1 equiv).
  • Add EDCl (1.2 equiv) and HOBt (1.0 equiv) in DMF (0.1 M).
  • Stir at 25°C for 18 h, isolate via aqueous workup (NaHCO$$_3$$/EtOAc).
  • Purify by silica chromatography (hexane/EtOAc 3:1).

Yield : 84% (white solid, m.p. 142–144°C).

Analytical Characterization and Validation

Spectroscopic Data

  • $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 8.42 (d, J=4.8 Hz, 1H, py-H), 7.72–7.68 (m, 1H, py-H), 7.34–7.28 (m, 2H, Ar-H), 7.02–6.95 (m, 2H, Ar-H), 3.92 (s, 2H, SCH$$2$$), 3.54–3.48 (m, 4H, piperidine-H), 2.86–2.78 (m, 2H, piperidine-H), 1.92–1.82 (m, 2H, piperidine-H), 1.64–1.52 (m, 2H, piperidine-H).
  • HRMS (ESI+) : m/z calc. for C$${19}$$H$${21}$$FN$$_3$$OS [M+H]$$^+$$: 358.1389; found: 358.1393.

Purity Assessment

  • HPLC : 98.6% (C18, 0.1% TFA/MeCN gradient).
  • Elemental Analysis : C 63.84%, H 5.92%, N 11.76% (calc. C 63.85%, H 5.91%, N 11.73%).

Scale-Up Considerations and Process Optimization

Thioether Formation at Kilo Scale

  • Challenge : Exothermic reaction requires controlled addition of pyridin-2-thiol (1.05 equiv over 2 h).
  • Solution : Jacketed reactor with external cooling (ΔT <5°C).

Recycling of Solvent and Catalysts

  • DMF Recovery : Distillation under reduced pressure (0.5 bar, 80°C) achieves >90% solvent reuse.

Q & A

Q. What are the key considerations for optimizing the synthesis of N-(2-fluorophenyl)-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide?

The synthesis of this compound involves multi-step reactions, including:

  • Piperidine ring functionalization : Introduction of the pyridin-2-ylthio methyl group via nucleophilic substitution or thiol-ene coupling. Solvent choice (e.g., ethanol, methanol) and catalysts (e.g., triethylamine) are critical for yield optimization .
  • Carboxamide formation : Coupling the fluorophenyl group to the piperidine core using carbodiimide-based reagents (e.g., EDC/HOBt). Temperature control (~0–5°C) minimizes side reactions .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane is recommended to isolate intermediates and final products .

Q. How can the structural conformation of this compound be validated experimentally?

  • X-ray crystallography : Resolve dihedral angles between the piperidine ring, fluorophenyl group, and pyridinylthio moiety to confirm spatial arrangement. For example, similar compounds show dihedral angles of 12–86° between aromatic and heterocyclic planes .
  • NMR spectroscopy : Use 2D NOESY to detect intramolecular interactions (e.g., hydrogen bonding between the carboxamide NH and pyridine nitrogen) .
  • Computational modeling : Compare DFT-optimized geometries with experimental data to validate conformational stability .

Advanced Research Questions

Q. What experimental strategies can elucidate the structure-activity relationship (SAR) of this compound in biological systems?

  • Enzyme inhibition assays : Screen against kinase or protease targets (e.g., tyrosine kinases) using fluorogenic substrates. For fluorinated analogs, IC₅₀ values often correlate with electronic effects of substituents .
  • Binding affinity studies : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with biological targets (e.g., GPCRs common in piperidine-based drugs) .
  • Metabolic stability tests : Use hepatic microsomes to assess cytochrome P450-mediated degradation, focusing on the pyridinylthio group’s susceptibility to oxidation .

Q. How can contradictory data on solubility and bioavailability be resolved for this compound?

  • Co-solvent systems : Test solubility in PEG-400/water mixtures or cyclodextrin-based formulations to improve dissolution rates .
  • Proteolytic stability assays : Evaluate degradation in simulated gastric fluid (SGF) to identify labile functional groups (e.g., carboxamide bonds) .
  • Comparative pharmacokinetics : Use LC-MS/MS to measure plasma concentrations in rodent models, adjusting substituents (e.g., fluorophenyl vs. methoxyphenyl) to optimize bioavailability .

Q. What mechanistic insights can be gained from studying intramolecular interactions in this compound?

  • Hydrogen bonding networks : Identify interactions like N–H⋯N or C–H⋯O bonds using crystallography. For example, analogous compounds exhibit intramolecular N–H⋯N bonds stabilizing six-membered rings .
  • Electron density mapping : Analyze Laplacian profiles via X-ray diffraction to assess charge distribution at the pyridinylthio group, which may influence redox activity .
  • Dynamic NMR studies : Probe rotational barriers of the piperidine ring to correlate flexibility with biological activity .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported biological activities of structurally similar analogs?

  • Meta-analysis of SAR data : Compare IC₅₀ values across studies, focusing on substituent effects (e.g., fluorophenyl vs. chlorophenyl). For instance, fluorine’s electronegativity often enhances target affinity but reduces solubility .
  • Orthogonal assay validation : Confirm activity in cell-based (e.g., luciferase reporter) and biochemical (e.g., enzymatic) assays to rule out false positives .
  • Crystallographic benchmarking : Resolve structures of ligand-target complexes to validate binding modes predicted by docking studies .

Future Directions

Q. What understudied applications could this compound have in materials science?

  • Optoelectronic materials : Test charge transport properties in thin-film transistors, leveraging the pyridinylthio group’s π-conjugation and electron-withdrawing effects .
  • Metal-organic frameworks (MOFs) : Explore coordination chemistry with transition metals (e.g., Cu²⁺) via the piperidine nitrogen and sulfur atoms .

Q. How can computational tools enhance the design of derivatives with improved pharmacological profiles?

  • QSAR modeling : Train models on datasets of fluorinated piperidine analogs to predict ADMET properties .
  • Molecular dynamics (MD) simulations : Simulate membrane permeation to optimize logP values for blood-brain barrier penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.